

troubleshooting Ortetamine synthesis impurities

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Compound Focus: Ortetamine

CAS No.: 5580-32-5

Cat. No.: S1916738

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Understanding Nitrosamine Impurities (NDSRIs)

Nitrosamine Drug Substance-Related Impurities (NDSRIs) are a critical concern for regulatory bodies like the FDA. They can form during API synthesis or from drug product degradation when secondary or tertiary amines react with nitrosating agents [1].

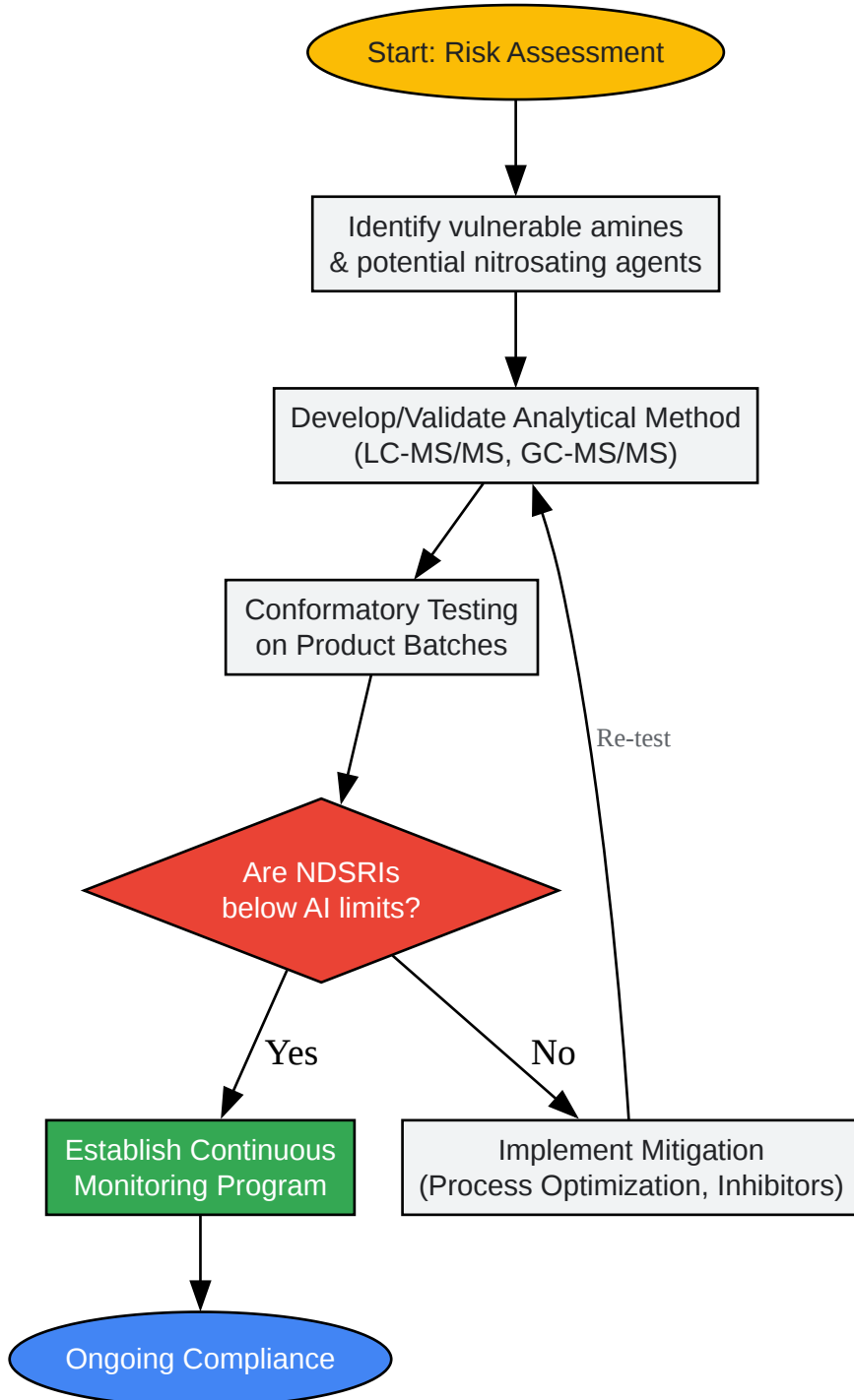
The table below summarizes the key regulatory deadlines you need to know.

Deadline	Key Regulatory Focus	Required Actions for Manufacturers
August 1, 2025	NDSRI Compliance (Updated Deadline) [2] [3]	Submit detailed progress reports (risk assessments, testing data, mitigation steps, timelines) in annual reports, instead of full implementation plans [2] [3].
November 16, 2025	Leachable Nitrosamines in Infusion Bags [4] [5]	Complete risk assessment and testing of 3 representative batches for drugs in infusion bags; submit data to the FDA [4] [5].

Analytical Methodologies for Detection and Control

Adhering to regulatory guidelines requires robust, sensitive, and validated analytical methods. The following workflow outlines a general strategy for nitrosamine impurity control, which can be adapted for your specific compounds.

Nitrosamine Impurity Control Workflow



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Key technical considerations for this workflow include:

- **Method Validation:** The FDA expects validated methods demonstrating **specificity, accuracy, precision, and linearity**. Detection limits must be significantly below the Acceptable Intake (AI) threshold, typically at 30% of the AI or lower [2].
- **Advanced Instrumentation:** The most reliable techniques involve **Liquid Chromatography or Gas Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS or GC-MS/MS)**. These are essential for achieving the required sensitivity and selectivity [2] [1].
- **Root Cause Analysis:** If NDSRIs are detected, you must perform a thorough investigation into the root cause, covering formation mechanisms, raw material quality, and processing conditions [2].

Frequently Asked Questions (FAQs) on NDSRIs

Q1: What is the current FDA position on the August 2025 deadline for NDSRIs? The FDA has provided some flexibility. While the August 1, 2025, deadline stands, the agency now accepts **detailed progress reports** in annual reports instead of requiring full implementation of changes. This acknowledges that some mitigation strategies, like reformulation, are complex and time-consuming [2] [3].

Q2: Are there any new or emerging sources of nitrosamine impurities? Yes. The FDA has recently highlighted an issue with **leachable nitrosamines like N-nitroso-dibutylamine (NDBA) from infusion bags**. The overwraps or label printing inks are suspected sources. Manufacturers of such products have a specific deadline of **November 16, 2025**, to conduct risk assessments and perform testing [4] [5].

Q3: What is the general mechanism for N-nitrosamine formation? Formation requires two components: a **secondary or tertiary amine** and a **nitrosating agent** (e.g., nitrites), typically in an acidic environment. The nitrosating agent attacks the amine nitrogen to form the N-nitroso compound [1].

Suggested Next Steps for Your Research

Given the lack of specific data on **Ortetamine**, here are paths to find the detailed information you need:

- **Refine Your Search:** Try searching specifically for the **CAS Number 5580-32-5** in conjunction with terms like "degradant," "HPLC method," or "forced degradation study" in scientific databases.
- **Consult Specialized Literature:** Use platforms like SciFinder or Reaxys, which are designed for deep chemical and pharmaceutical research, to find journal articles or patents detailing **Ortetamine** synthesis.

- **Engage with Experts:** Consider contacting the manufacturers or suppliers listed in the chemical databases [6] [7], as they may provide technical dossiers or application notes.

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References

1. An update on latest regulatory guidelines and analytical ... [pmc.ncbi.nlm.nih.gov]
2. 2025 and Beyond: Another Look at Upcoming NDSRI ... [skpharmteco.com]
3. U.S. FDA Revises Deadline for Submitting Changes to ... [sidley.com]
4. FDA Issues Urgent Update on Leachable Nitrosamine ... [cormica.com]
5. FDA Notes the Emergence of a New Nitrosamine Impurity ... [lachmanconsultants.com]
6. CAS#: 5580-32-5 Ortetamine [chemicalbook.com]
7. | lookchem Ortetamine [lookchem.com]

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